5-Nitro-6-(pyridin-3-yl)piperidin-2-one
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Overview
Description
5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a nitro group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2-nitropropane in the presence of a base to form the intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(pyridin-3-yl)piperidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-6-pyridin-3-ylpiperidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
5-Nitro-6-(pyridin-3-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-pyridinylpiperidine: Similar structure but different substitution pattern.
6-Nitro-3-pyridinylpiperidine: Another isomer with a different position of the nitro group.
Uniqueness
5-Nitro-6-(pyridin-3-yl)piperidin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Biological Activity
5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O2, featuring a piperidine ring with a nitro group at the 6-position of the pyridine moiety. This structure contributes to its reactivity and interaction with biological targets, such as enzymes and receptors. The presence of the nitro group allows for participation in redox reactions, which may influence cellular signaling pathways and biological activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, derivatives of piperidine compounds have been shown to affect central nervous system functions, making them potential candidates for pharmacological applications.
Table 1: Biological Targets and Activities
Compound | Target | Activity | Reference |
---|---|---|---|
This compound | Cyclin G-associated kinase (GAK) | Inhibitor | |
Analogues | Dihydrofolate reductase (DHFR) | Inhibition | |
Various derivatives | NRH:quinone oxidoreductase (NQO2) | Inhibition |
Antiviral Activity
Some studies have reported antiviral activities linked to similar compounds. For example, inhibitors based on a related scaffold displayed moderate antiviral activity against dengue virus by targeting GAK, with effective concentrations (EC50) ranging from 0.18 to 6.38 µM .
Antimicrobial and Anti-inflammatory Properties
Pyridine derivatives have also been evaluated for antimicrobial and anti-inflammatory properties. Compounds with a pyridine core exhibit varying degrees of antibacterial activity against pathogens such as E. coli and demonstrate anti-inflammatory effects comparable to standard drugs like indomethacin .
Case Studies
- Cyclin G-associated Kinase Inhibition : A study demonstrated that certain analogues of this compound effectively inhibited GAK, impacting viral lifecycle stages during infections like dengue .
- Dihydrofolate Reductase Activity : Research on pyridopyrimidine derivatives highlighted their ability to inhibit DHFR, crucial for DNA synthesis, thereby showcasing potential in cancer therapy .
- NRH:Quinone Oxidoreductase Inhibition : Compounds containing similar structural motifs were tested for their ability to inhibit NQO2, an enzyme involved in various diseases including cancer and neurodegenerative disorders. The presence of specific functional groups significantly influenced their inhibitory potency .
Properties
IUPAC Name |
5-nitro-6-pyridin-3-ylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-9-4-3-8(13(15)16)10(12-9)7-2-1-5-11-6-7/h1-2,5-6,8,10H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZRVHZBHABAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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